molecular formula C9H13FN2 B15236816 (1R)-1-(3-Fluoro-4-methylphenyl)ethane-1,2-diamine CAS No. 1213955-04-4

(1R)-1-(3-Fluoro-4-methylphenyl)ethane-1,2-diamine

Cat. No.: B15236816
CAS No.: 1213955-04-4
M. Wt: 168.21 g/mol
InChI Key: AZWZWUKMKCZLQC-VIFPVBQESA-N
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Description

(1R)-1-(3-Fluoro-4-methylphenyl)ethane-1,2-diamine: is a chiral organic compound with potential applications in various fields such as medicinal chemistry and material science. The presence of both amine groups and a fluorine atom in its structure makes it an interesting candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3-Fluoro-4-methylphenyl)ethane-1,2-diamine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 3-fluoro-4-methylbenzaldehyde.

    Reductive Amination: The aldehyde group is converted to an amine group through reductive amination using a suitable amine source and a reducing agent such as sodium cyanoborohydride.

    Chiral Resolution: The racemic mixture obtained is then subjected to chiral resolution to isolate the (1R)-enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, to form corresponding imines or nitriles.

    Reduction: Reduction of the compound can lead to the formation of secondary or tertiary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in asymmetric catalysis due to its chiral nature.

    Material Science: It can be incorporated into polymers to impart specific properties such as increased thermal stability.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.

    Drug Development: It can be used as a building block in the synthesis of pharmaceutical compounds.

Medicine

    Therapeutic Agents: Potential use in the development of drugs for treating neurological disorders due to its amine groups.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of (1R)-1-(3-Fluoro-4-methylphenyl)ethane-1,2-diamine depends on its application. In enzyme inhibition, it may bind to the active site of the enzyme, preventing the natural substrate from binding and thus inhibiting the enzyme’s activity. The presence of the fluorine atom can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(3-Fluoro-4-methylphenyl)ethane-1,2-diamine: can be compared with other chiral diamines such as (1R)-1-(3-Chloro-4-methylphenyl)ethane-1,2-diamine and (1R)-1-(3-Bromo-4-methylphenyl)ethane-1,2-diamine.

Uniqueness

    Fluorine Atom: The presence of the fluorine atom in this compound imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro and bromo analogs.

    Chiral Center: The chiral center in the compound makes it suitable for applications in asymmetric synthesis and chiral catalysis.

Properties

CAS No.

1213955-04-4

Molecular Formula

C9H13FN2

Molecular Weight

168.21 g/mol

IUPAC Name

(1R)-1-(3-fluoro-4-methylphenyl)ethane-1,2-diamine

InChI

InChI=1S/C9H13FN2/c1-6-2-3-7(4-8(6)10)9(12)5-11/h2-4,9H,5,11-12H2,1H3/t9-/m0/s1

InChI Key

AZWZWUKMKCZLQC-VIFPVBQESA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H](CN)N)F

Canonical SMILES

CC1=C(C=C(C=C1)C(CN)N)F

Origin of Product

United States

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